molecular formula C21H24ClNO4S B15098067 N-(3-chlorobenzyl)-2-(2,6-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide

N-(3-chlorobenzyl)-2-(2,6-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide

Cat. No.: B15098067
M. Wt: 421.9 g/mol
InChI Key: RIYQHAVHJBFBEQ-UHFFFAOYSA-N
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Description

N-(3-chlorobenzyl)-2-(2,6-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide is a synthetic organic compound It is characterized by the presence of a chlorobenzyl group, a dimethylphenoxy group, and a dioxidotetrahydrothiophenyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorobenzyl)-2-(2,6-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide typically involves multiple steps:

    Formation of the Chlorobenzyl Intermediate: This step involves the chlorination of benzyl compounds under controlled conditions.

    Synthesis of the Dimethylphenoxy Intermediate: This involves the reaction of phenol derivatives with methylating agents.

    Coupling Reaction: The chlorobenzyl and dimethylphenoxy intermediates are coupled using suitable reagents and catalysts.

    Formation of the Acetamide Backbone: This involves the reaction of the coupled intermediate with acetic anhydride or acetyl chloride in the presence of a base.

    Introduction of the Dioxidotetrahydrothiophenyl Group: This step involves the reaction of the acetamide intermediate with a thiophene derivative under oxidative conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the carbonyl group in the acetamide backbone, potentially forming amines.

    Substitution: The aromatic rings in the compound may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

N-(3-chlorobenzyl)-2-(2,6-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide may have applications in:

    Medicinal Chemistry: Potential use as a pharmaceutical intermediate or active ingredient.

    Materials Science: Possible applications in the development of new materials with specific properties.

    Industrial Chemistry: Use as a precursor for the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar compounds might include other acetamide derivatives with chlorobenzyl, phenoxy, or thiophene groups. The uniqueness of N-(3-chlorobenzyl)-2-(2,6-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide could be highlighted by comparing its chemical structure, reactivity, and applications with those of similar compounds.

List of Similar Compounds

  • N-(3-chlorobenzyl)-2-(2,6-dimethylphenoxy)acetamide
  • N-(3-chlorobenzyl)-2-phenoxyacetamide
  • N-(3-chlorobenzyl)-2-(2,6-dimethylphenoxy)thioacetamide

Properties

Molecular Formula

C21H24ClNO4S

Molecular Weight

421.9 g/mol

IUPAC Name

N-[(3-chlorophenyl)methyl]-2-(2,6-dimethylphenoxy)-N-(1,1-dioxothiolan-3-yl)acetamide

InChI

InChI=1S/C21H24ClNO4S/c1-15-5-3-6-16(2)21(15)27-13-20(24)23(19-9-10-28(25,26)14-19)12-17-7-4-8-18(22)11-17/h3-8,11,19H,9-10,12-14H2,1-2H3

InChI Key

RIYQHAVHJBFBEQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)N(CC2=CC(=CC=C2)Cl)C3CCS(=O)(=O)C3

Origin of Product

United States

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